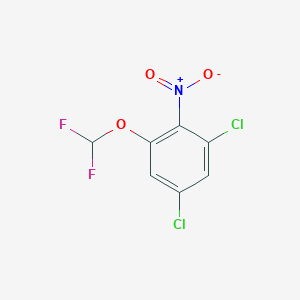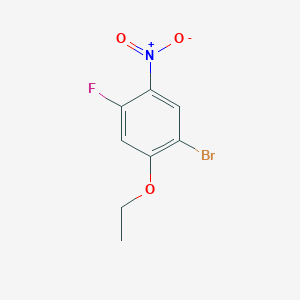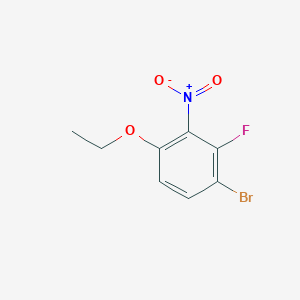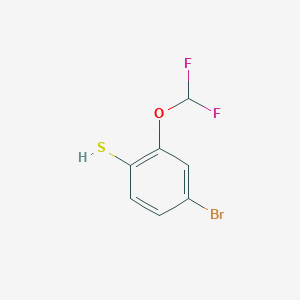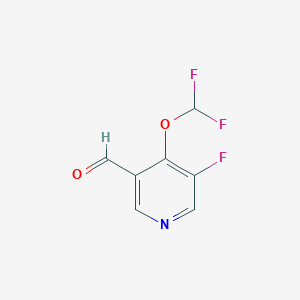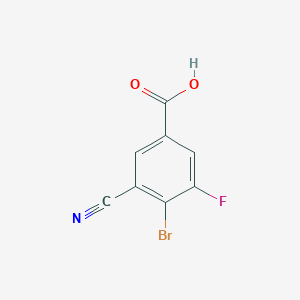
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid
Vue d'ensemble
Description
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid, abbreviated as 2-BCMPA, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a compound that has been studied for its potential use in various fields, including as a therapeutic agent, as a catalyst in organic synthesis, and as a reagent in chemical reactions. This compound is an acetic acid derivative and is composed of bromine, cyanide, and methoxy groups.
Applications De Recherche Scientifique
2-BCMPA has been studied for its potential use in various fields of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a therapeutic agent. It has also been used as a ligand in coordination chemistry and as a probe for studying the structure and function of enzymes.
Mécanisme D'action
2-BCMPA acts as an inhibitor of enzymes by binding to the active sites of enzymes and blocking their activity. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
2-BCMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have potential therapeutic effects in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-BCMPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable in aqueous solutions. However, it is also a highly toxic compound and must be handled with care.
Orientations Futures
The potential applications of 2-BCMPA are still being explored. Some possible future directions for research include the development of new synthesis methods for the compound, the exploration of its therapeutic potential, the study of its mechanism of action, the exploration of its potential as a catalyst in organic synthesis, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-BCMPA as a reagent in chemical reactions, as a ligand in coordination chemistry, and as a probe for studying the structure and function of enzymes.
Propriétés
IUPAC Name |
2-(2-bromo-5-cyano-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-6(5-12)2-7(10(8)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDXQAYMDWKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



